2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound that features a combination of pyrrole, triazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the triazole ring: This can be achieved by reacting benzyl azide with a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Introduction of the pyrrole ring: The triazole intermediate is then reacted with pyrrole under appropriate conditions to form the desired pyrrole-triazole scaffold.
Attachment of the acetamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted acetamides or thioethers.
Scientific Research Applications
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting essential biological processes in microorganisms. For example, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antifungal properties.
Imidazole derivatives: Used in the treatment of various infections and as antifungal agents.
Triazole derivatives: Commonly used in antifungal medications.
Uniqueness
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is unique due to its combination of pyrrole, triazole, and acetamide functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C21H18ClN5OS |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H18ClN5OS/c22-17-8-10-18(11-9-17)23-20(28)15-29-21-25-24-19(14-16-6-2-1-3-7-16)27(21)26-12-4-5-13-26/h1-13H,14-15H2,(H,23,28) |
InChI Key |
WOWGXKMKAARKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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